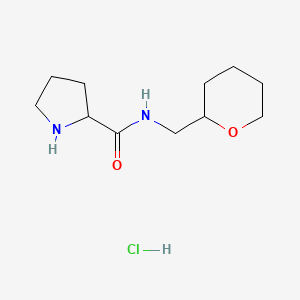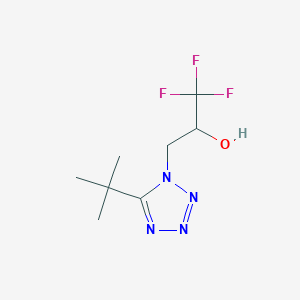![molecular formula C16H22N6O B7643923 N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide is a chemical compound with potential therapeutic applications. It is also known as TAK-659 and belongs to the class of drugs called Bruton's tyrosine kinase inhibitors.
Mechanism of Action
Bruton's tyrosine kinase is a key enzyme involved in the B-cell receptor signaling pathway. It plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase, thereby inhibiting the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It has also been found to have good solubility in water and organic solvents, making it easy to work with. However, it has some limitations, such as its relatively short half-life and the need for further optimization to improve its efficacy.
Future Directions
There are several future directions for the research on N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide. One direction is to optimize its structure to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other types of cancer and autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and its interaction with other signaling pathways.
Synthesis Methods
The synthesis of N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide involves several steps. The first step involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with cyclohexanone in the presence of a base to form 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone. The second step involves the reaction of 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone with acetic anhydride in the presence of a base to form this compound.
Scientific Research Applications
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of Bruton's tyrosine kinase, which is involved in the survival and proliferation of cancer cells.
properties
IUPAC Name |
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-9-15(7-8-16(11)22-10-17-20-21-22)19-14-5-3-13(4-6-14)18-12(2)23/h7-10,13-14,19H,3-6H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNOOYVNMNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCC(CC2)NC(=O)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)